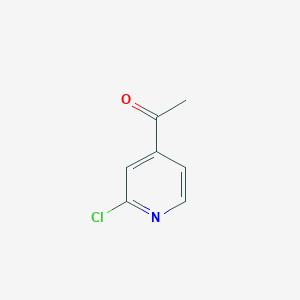
1-(2-Chloropyridin-4-yl)ethanone
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where a leaving group on a pyridine or similar aromatic ring is replaced by another nucleophile. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one demonstrates a similar strategy, utilizing nucleophilic substitution followed by further functionalization to achieve the target compound (Ji et al., 2017). Although not directly on “1-(2-Chloropyridin-4-yl)ethanone,” this methodology could be adapted for its synthesis, indicating the versatility of halogenated pyridines in organic synthesis.
Molecular Structure AnalysisThe molecular structure of chloropyridine derivatives is characterized by the presence of a halogen atom, which significantly affects the electronic properties of the molecule. For example, the structure of a similar compound, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, has been thoroughly analyzed, providing insights into the impact of halogen substitution on molecular conformation and reactivity (Govindhan et al., 2017). Such structural insights are crucial for understanding the chemical behavior of “1-(2-Chloropyridin-4-yl)ethanone.”
Chemical Reactions and Properties
Compounds like “1-(2-Chloropyridin-4-yl)ethanone” often participate in reactions that exploit the reactivity of the chloro group and the ketone functionality. These reactions can include nucleophilic substitution at the chloro site and addition reactions at the carbonyl group. A study on a related chloropyridine compound showcases its role in the synthesis of complex molecules, indicating the potential reactivity of “1-(2-Chloropyridin-4-yl)ethanone” in similar contexts (Shi et al., 2008).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, particularly the presence of electronegative atoms like chlorine which can affect boiling points, melting points, and solubility. Although specific data on “1-(2-Chloropyridin-4-yl)ethanone” is not available, analysis of structurally similar compounds provides a basis for inferring its physical characteristics, such as solubility in organic solvents and potential crystalline forms.
Chemical Properties Analysis
The chemical properties of “1-(2-Chloropyridin-4-yl)ethanone” are defined by its functional groups. The chloro group makes it a candidate for further substitution reactions, while the ketone functionality could be involved in addition reactions or serve as a site for nucleophilic attack. Studies on similar compounds, such as the synthesis and reactivity of pyridine derivatives, illustrate the chemical versatility of the chloropyridine and ethanone groups in organic synthesis (Ankati & Biehl, 2010).
科学的研究の応用
A compound related to 1-(2-Chloropyridin-4-yl)ethanone, specifically 1-3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl-ethanone, has shown potential inhibitory activity against kinesin spindle protein (K) (ShanaParveen et al., 2016).
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, was synthesized with high yield and purity, demonstrating an efficient method for its preparation (Ji et al., 2017).
A brown colored compound, 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized and showed significant antimicrobial activity (Salimon et al., 2011).
6-(5-Chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one exhibited excellent antimicrobial activities, attributed to its chlorine substituent (Sherekar et al., 2022).
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, identified as a novel cathinone derivative, was marketed online as "indapyrophenidone" (Bijlsma et al., 2015).
A novel method for preparing 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines offered a promising strategy for synthesizing complex organic compounds (Walter, 1994).
Pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones showed moderate insecticidal and fungicidal activities, suggesting industrial applications (Zhu & Shi, 2011).
A study developed a method for synthesizing environmentally sensitive fluorophore-based nicotinonitriles with pyrene and fluorene moieties, offering potential applications in various fields and materials science (Hussein et al., 2019).
Safety And Hazards
“1-(2-Chloropyridin-4-yl)ethanone” is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and it causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGPQZERFBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521843 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)ethanone | |
CAS RN |
23794-15-2 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

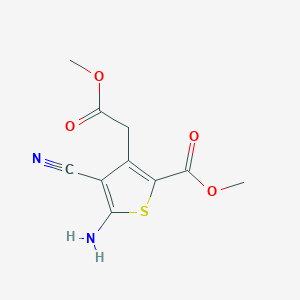
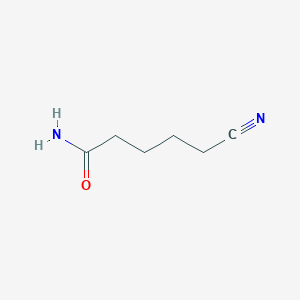
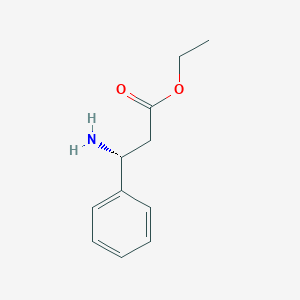
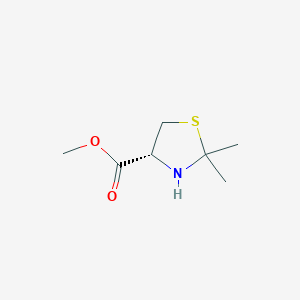
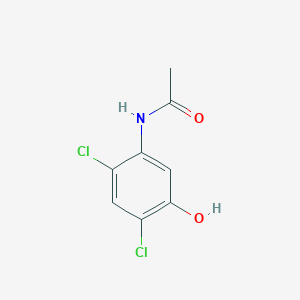
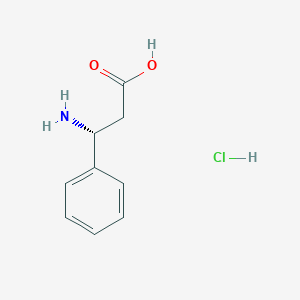
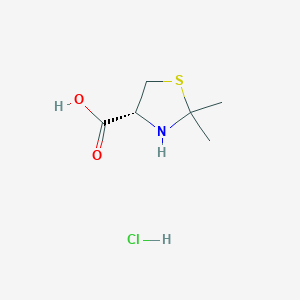
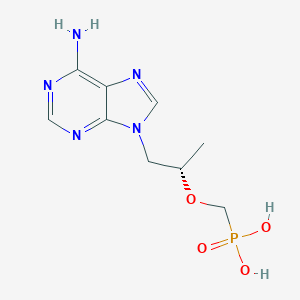
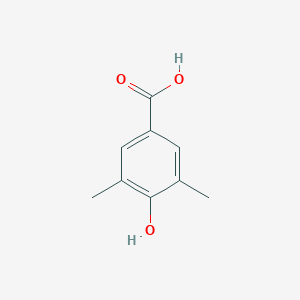
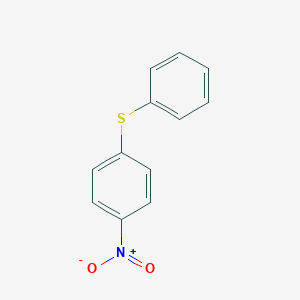
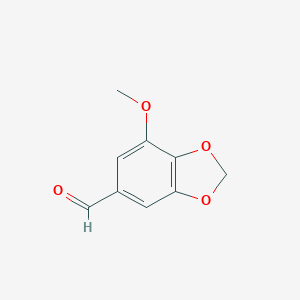
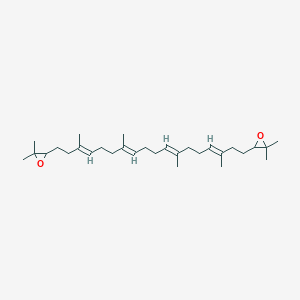
![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)
